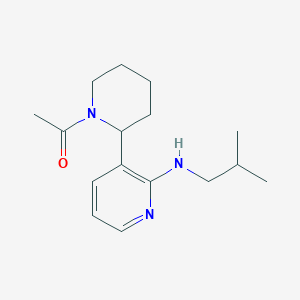

1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone

Beschreibung

1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a pyridine ring linked to a piperidine moiety via an isobutylamino group, with an ethanone substituent at the piperidine nitrogen. The compound’s pyridine-piperidine-ethanone scaffold is shared with several pharmacologically relevant molecules, making it a candidate for further exploration in drug discovery .

Eigenschaften

Molekularformel |

C16H25N3O |

|---|---|

Molekulargewicht |

275.39 g/mol |

IUPAC-Name |

1-[2-[2-(2-methylpropylamino)pyridin-3-yl]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C16H25N3O/c1-12(2)11-18-16-14(7-6-9-17-16)15-8-4-5-10-19(15)13(3)20/h6-7,9,12,15H,4-5,8,10-11H2,1-3H3,(H,17,18) |

InChI-Schlüssel |

XYRBYAZSFOXASD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CNC1=C(C=CC=N1)C2CCCCN2C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanon beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode umfasst die Reaktion von 3-Pyridincarbonsäureamid mit Ethylacetat unter basischen Bedingungen, um das Zwischenprodukt zu bilden, das dann mit Isobutylamin und Piperidin weiterreagiert, um das Endprodukt zu ergeben .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig gesteuert, um die Integrität der Verbindung zu erhalten und Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei die Isobutylaminogruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation entsprechende Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann durch Bindung an bestimmte Rezeptoren oder Enzyme wirken und so deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.

Wirkmechanismus

The mechanism of action of 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Pyridine-Piperidine/Piperazine Derivatives with Antiparasitic Activity

Key Compounds :

- (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)

- N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)

Comparison :

- Structural Similarities : Both UDO and UDD share a pyridine core and piperazine/piperidine linkage, akin to the target compound. However, UDO incorporates a trifluoromethylphenyl group, while UDD features a trifluoromethylpyridyl substituent.

- Functional Insights: These compounds inhibit the non-azolic CYP51 enzyme, a target for Chagas disease therapy, with efficacy comparable to posaconazole . The target compound’s isobutylamino group may modulate CYP51 binding affinity, but this requires experimental validation.

Ethanone Derivatives in Antiviral Research

Key Compounds :

- 1-[4-(hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone (128)

- 1-{4-[(3-phenylpropyl)amino]-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl}ethanone (131)

Comparison :

- Structural Features: These compounds (128, 131) contain a pyridinyl-dihydropyridopyrimidine scaffold with ethanone and alkylamino substituents. Unlike the target compound, they lack a piperidine ring but share the ethanone-pyridine motif.

Piperidine-Linked Tetrazole and Amide Derivatives

Key Compounds :

- 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28)

- 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone (Compound 1)

Comparison :

- Synthesis : Derivatives 22–28 were synthesized via sequential azide cyclization and piperidine substitution, a method applicable to the target compound .

- Conformational Analysis: Compound 1 exhibited amide bond isomerization with an energy barrier of ~67 kJ/mol, as determined by variable-temperature NMR. This suggests that similar ethanone-piperidine derivatives may exhibit dynamic stereochemical behavior .

Substituted Pyridin-3-yl Ethanones

Key Compounds :

- 1-(2-(Oct-1-ynyl)pyridin-3-yl)ethanone (1r)

- 1-(2-((Trimethylsilyl)ethynyl)pyridin-3-yl)ethanone (1t)

Comparison :

- Synthetic Routes: These analogs were prepared via microwave-assisted AgOTf-catalyzed cyclization, highlighting efficient methods for pyridin-3-yl ethanone synthesis .

- Characterization: IR and NMR data for 1r and 1t provide benchmarks for verifying the target compound’s structure, particularly in confirming ethanone and alkyne substituents .

Key Compounds :

- 1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352483-76-1)

- 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2)

Comparison :

- Structural Variations: The ethyl(methyl)amino and fluorophenyl substituents in these analogs demonstrate how minor modifications influence physicochemical properties (e.g., solubility, logP) .

- Safety Data : The fluorophenyl derivative has documented hazards (e.g., irritancy), underscoring the need for rigorous safety assessments of the target compound .

Biologische Aktivität

1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone, with the CAS number 1352513-26-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula of 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone is C16H25N3O, with a molecular weight of 275.39 g/mol. The compound features a piperidine ring and a pyridine moiety, which are often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H25N3O |

| Molecular Weight | 275.39 g/mol |

| CAS Number | 1352513-26-8 |

The biological activity of this compound may be attributed to its interactions with specific molecular targets within the body. Preliminary studies suggest that it may function through:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : Interactions with neurotransmitter receptors could influence neurochemical signaling pathways.

Biological Activity and Research Findings

Recent research has focused on the pharmacological potential of this compound in various contexts, particularly in neuropharmacology and cancer therapy.

Neuropharmacological Studies

- Neuroprotective Effects : Some studies indicate that derivatives of this compound exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. For example, compounds similar to 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone have been shown to enhance the survival of dopaminergic neurons in models of Parkinson's disease.

- Antidepressant Activity : Research has suggested that compounds with similar structures can exhibit antidepressant-like effects in animal models by influencing serotonin and norepinephrine levels.

Cancer Research

Several studies have investigated the compound's potential as an anticancer agent:

- Inhibition of Tumor Growth : In vitro studies have demonstrated that 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone can inhibit the proliferation of various cancer cell lines, including breast cancer and prostate cancer cells.

- Mechanistic Insights : The anticancer activity may be linked to the compound's ability to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that feed tumors).

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study published in Neuroscience Letters explored the neuroprotective effects of related piperidine derivatives in a mouse model of Parkinson's disease. The results indicated that these compounds could significantly reduce neuronal loss and improve motor function.

Case Study 2: Anticancer Activity

Research featured in Cancer Research demonstrated that a closely related compound inhibited the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. This suggests potential therapeutic applications for piperidine derivatives in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.